3-Isopropylcatéchol

Vue d'ensemble

Description

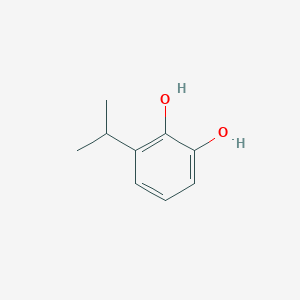

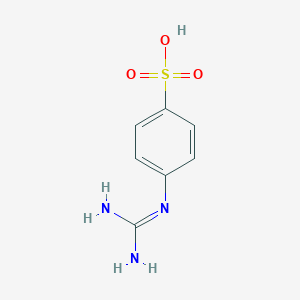

3-Isopropylcatechol (3-IPC) is a naturally occurring phenolic compound found in plants and some bacteria. It is an important intermediate in the biosynthesis of lignin, a major component of plant cell walls. 3-IPC is also used in the synthesis of other compounds, including polymers, dyes, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-IPC.

Applications De Recherche Scientifique

Analyse chromatographique

3-Isopropylcatéchol : peut être analysé par chromatographie liquide haute performance (CLHP) en phase inverse. Cette méthode implique une phase mobile contenant de l'acétonitrile, de l'eau et un composant acide, qui est essentiel pour la séparation et l'identification de ce composé dans des mélanges complexes .

Recherche biochimique

En recherche biochimique, This compound a été étudié pour son rôle dans les processus de dioxygénation enzymatique. Ce composé sert de substrat dans des réactions enzymatiques qui sont essentielles pour comprendre les voies métaboliques des composés aromatiques .

Développement pharmaceutique

This compound : est un intermédiaire dans la synthèse de Miltirone, un composant actif de Salvia miltiorrhiza. Il a été démontré que la miltirone inhibe l'augmentation de l'abondance de l'ARNm pour la sous-unité α4 du récepteur GABAA induite par le sevrage éthanolique dans les neurones hippocampiques cultivés, suggérant une utilisation potentielle dans le traitement de la dépendance à l'alcool .

Applications agricoles

En agriculture, l'étude des rhizobactéries promotrices de la croissance des plantes (PGPR) comprend l'utilisation de composés tels que This compound. Ces composés peuvent influencer l'équilibre hormonal et nutritionnel des plantes, induire une résistance contre les agents pathogènes et faciliter la solubilisation des nutriments pour l'absorption par les plantes .

Sciences de l'environnement

This compound : peut jouer un rôle dans les sciences de l'environnement, en particulier dans la biorémédiation des polluants. Sa structure chimique et sa réactivité pourraient être importantes dans l'identification, la détection et l'élimination des polluants environnementaux par des approches de chimie verte .

Science des matériaux

En science des matériaux, This compound pourrait être impliqué dans la synthèse de nouveaux matériaux. Ses propriétés pourraient être utilisées dans la conception d'adhésifs et de revêtements, où l'oxydation des dérivés de catéchol est un facteur clé pour le développement de matériaux solides et durables .

Safety and Hazards

3-Isopropylcatechol may form combustible dust concentrations in air. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye damage, is harmful if inhaled, and is suspected of causing genetic defects. It may cause cancer and is toxic if swallowed or in contact with skin .

Mécanisme D'action

Target of Action

3-Isopropylcatechol primarily targets the GABAA receptor , specifically the α4 subunit . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain. The α4 subunit of the GABAA receptor plays a crucial role in the regulation of neuronal excitability and the modulation of synaptic transmission .

Mode of Action

3-Isopropylcatechol interacts with its target by inhibiting the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor . This interaction occurs during conditions such as ethanol withdrawal in cultured hippocampal neurons .

Biochemical Pathways

It is known that the compound is an intermediate formed in the synthesis ofMiltirone , an active component in Salvia miltiorrhiza . Salvia miltiorrhiza is a traditional Chinese herb used in the treatment of cardiovascular diseases. The inhibition of the α4 subunit of the GABAA receptor by 3-Isopropylcatechol could potentially affect the GABAergic neurotransmission pathway .

Pharmacokinetics

It is known that the compound is soluble in chloroform and dichloromethane , suggesting that it may be well-absorbed in the body due to its lipophilic nature

Result of Action

The molecular and cellular effects of 3-Isopropylcatechol’s action primarily involve the inhibition of the α4 subunit of the GABAA receptor . This inhibition can potentially modulate neuronal excitability and synaptic transmission, thereby affecting the overall functioning of the nervous system .

Action Environment

The action, efficacy, and stability of 3-Isopropylcatechol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as ethanol, can modulate the compound’s action, as seen in the case of ethanol withdrawal in cultured hippocampal neurons .

Analyse Biochimique

Biochemical Properties

3-Isopropylcatechol interacts with various enzymes and proteins in biochemical reactions. It is involved in the metabolic pathway of isopropylbenzene . The pathway includes the conversion of isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is then converted to 3-isopropylcatechol .

Cellular Effects

It has been shown to have some cytotoxic effects at high concentrations

Molecular Mechanism

It is known to be involved in the metabolic pathway of isopropylbenzene

Temporal Effects in Laboratory Settings

It is known that it is stable under normal conditions and should be stored at -20°C for optimal preservation .

Metabolic Pathways

3-Isopropylcatechol is involved in the metabolic pathway of isopropylbenzene

Propriétés

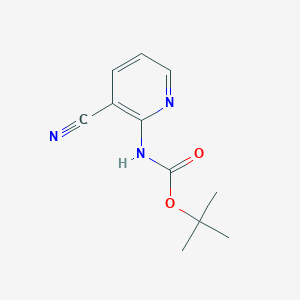

IUPAC Name |

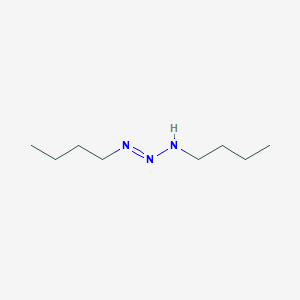

3-propan-2-ylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZHGKDRKSKCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175644 | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138-48-9 | |

| Record name | 3-(1-Methylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2138-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOV0198261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-isopropylcatechol in the microbial degradation of isopropylbenzene?

A1: 3-isopropylcatechol is a key intermediate in the microbial degradation pathway of isopropylbenzene. Several bacterial species, including Pseudomonas putida RE204 [, ], Rhodococcus erythropolis BD2 [, ], and Pseudomonas sp. strain JR1 [], utilize isopropylbenzene as a sole carbon and energy source. They initially oxidize isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is subsequently dehydrogenated to form 3-isopropylcatechol [].

Q2: How is 3-isopropylcatechol further metabolized in bacteria?

A2: 3-isopropylcatechol undergoes meta cleavage catalyzed by an extradiol dioxygenase (e.g., CumC in Pseudomonas fluorescens IP01 []), producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA) []. This compound is further processed by a meta-cleavage product hydrolase (e.g., CumD in Pseudomonas fluorescens IP01 []) to yield isobutyric acid and 2-hydroxypenta-2,4-dienoic acid (HODA) []. These simpler molecules are then funneled into central metabolic pathways.

Q3: Does the degradation pathway of 2-isopropylphenol (ortho-cumenol) also involve 3-isopropylcatechol?

A3: Yes, Pseudomonas sp. strain HBP1 Prp degrades 2-isopropylphenol via a meta cleavage pathway that involves 3-isopropylcatechol []. The initial monooxygenase reaction converts 2-isopropylphenol to 3-isopropylcatechol, followed by an extradiol ring cleavage dioxygenase reaction producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid [].

Q4: Can bacterial enzymes involved in 3-isopropylcatechol metabolism act on other substrates?

A4: Yes, enzymes involved in 3-isopropylcatechol metabolism often exhibit broad substrate specificity. For instance, the extradiol dioxygenases from Pseudomonas cruciviae S93B1 can cleave the ring structures of biphenyl-2,3-diol, 3-isopropylcatechol, 3-methylcatechol, and the methyl ester of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) [, ]. Similarly, a 2,3-dihydroxybiphenyl dioxygenase from a naphthalenesulfonate-degrading bacterium, strain BN6, can oxidize various substrates, including 3-isopropylcatechol, 3- and 4-chlorocatechol, and 3- and 4-methylcatechol [].

Q5: What is the molecular formula and weight of 3-isopropylcatechol?

A5: The molecular formula of 3-isopropylcatechol is C9H12O2. It has a molecular weight of 152.19 g/mol.

Q6: Are there any studies investigating the effect of 3-isopropylcatechol on spore dormancy?

A6: Yes, research has explored the impact of 3-isopropylcatechol on the breaking of dormancy in Phycomyces blakesleeanus spores by heat shock. Unlike other phenols that lower the temperature required for heat activation, isopropyl-substituted phenols, including 3-isopropylcatechol, were found to increase this temperature [].

Q7: Is 3-isopropylcatechol used in any chemical syntheses?

A7: Yes, 3-isopropylcatechol serves as a starting material in the synthesis of gossypol analogues, specifically compounds 2a and 2b, which are being investigated for their potential as male contraceptive agents [, ].

Q8: Are there any analytical methods for detecting 3-isopropylcatechol?

A8: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the identification and analysis of 3-isopropylcatechol, particularly after derivatization to its trimethylsilyl derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)